1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea

FPRL1 Agonism GPCR Pharmacology Inflammation Resolution

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 954588-22-8) is a synthetic, low-molecular-weight urea derivative that functions as a formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALX) agonist. This compound belongs to a class of non-peptide FPRL1 agonists characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group and a 2,6-difluorophenyl urea moiety.

Molecular Formula C18H16ClF2N3O2
Molecular Weight 379.79
CAS No. 954588-22-8
Cat. No. B2672858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea
CAS954588-22-8
Molecular FormulaC18H16ClF2N3O2
Molecular Weight379.79
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C18H16ClF2N3O2/c19-12-4-6-13(7-5-12)24-10-11(8-16(24)25)9-22-18(26)23-17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H2,22,23,26)
InChIKeyHATKLHIDOWCSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 954588-22-8): Sourcing Guide for a Selective FPRL1 Agonist


1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea (CAS 954588-22-8) is a synthetic, low-molecular-weight urea derivative that functions as a formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALX) agonist [1]. This compound belongs to a class of non-peptide FPRL1 agonists characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group and a 2,6-difluorophenyl urea moiety. FPRL1 is a G protein-coupled receptor implicated in the resolution of inflammation, making agonists of this receptor of significant interest for research into inflammatory, neuroinflammatory, and immune-mediated disorders [1].

Why Any FPRL1 Agonist Won't Do: The Case for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea


FPRL1 agonists are a chemically diverse class, including peptides, quinazolinones, pyrazolones, and phenyl ureas, which exhibit vastly different pharmacokinetic profiles, receptor selectivity, and intrinsic efficacy [1]. Within the narrow subclass of pyrrolidinyl-urea FPRL1 agonists, minor structural modifications—such as halogen substitution patterns on the phenyl rings or the presence of a methylene spacer—can profoundly alter agonist potency, metabolic stability, and off-target activity [1]. Consequently, the interchangeable use of so-called 'similar' FPRL1 agonists without direct comparative data risks experimental irreproducibility and invalid structure-activity relationship (SAR) conclusions.

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea: Quantitative Differentiation Evidence for Procurement Decisions


FPRL1 Agonist Potency: Differentiating the Methylene-Spacer Series from Direct-Linked Analogs

The target compound features a methylene spacer between the pyrrolidinone ring and the urea nitrogen, a critical structural feature distinguishing it from earlier-generation FPRL1 agonists where the urea is directly attached to the pyrrolidine ring. In the patent family (US 10,252,992 B2), the methylene-containing series demonstrated FPRL1 agonist activity (EC50) in the low nanomolar range (typically <100 nM) in calcium mobilization assays, whereas several direct-linked analogs showed EC50 values an order of magnitude higher or were inactive [1]. This spacer is believed to optimize the orientation of the 2,6-difluorophenyl group within the FPRL1 binding pocket, enhancing receptor activation efficacy [1].

FPRL1 Agonism GPCR Pharmacology Inflammation Resolution

Impact of 2,6-Difluoro Substitution on FPRL1 Selectivity vs. Other FPR Subtypes

The 2,6-difluorophenyl urea motif is a key determinant of selectivity for FPRL1 over the related formyl peptide receptor 1 (FPR1). In the patent SAR exploration, compounds bearing a 2,6-difluorophenyl group demonstrated markedly reduced FPR1 agonist activity compared to analogs with 4-fluorophenyl or 4-chlorophenyl substitutions on the urea side, which showed significant dual FPR1/FPRL1 agonism [1]. The target compound, incorporating the 2,6-difluorophenyl group, is therefore expected to exhibit a cleaner FPRL1-selective profile, minimizing confounding FPR1-mediated effects in cellular and in vivo models [1].

Receptor Selectivity FPR1 vs FPRL1 Off-Target Profiling

In Vivo Efficacy in a Mouse Model of Acute Lung Inflammation

A representative compound from the methylene-spacer, 2,6-difluorophenyl urea series was evaluated in a murine model of LPS-induced acute lung inflammation. Oral administration of this compound significantly reduced neutrophil infiltration into the bronchoalveolar lavage fluid (BALF) by approximately 50-70% compared to vehicle-treated controls, at doses of 10-30 mg/kg [1]. In contrast, the direct-linked analog failed to show statistically significant inhibition of neutrophil migration at equivalent doses, highlighting the in vivo relevance of the structural differentiation [1]. The target compound, being a close structural analog, is anticipated to demonstrate comparable or superior in vivo efficacy.

In Vivo Pharmacology Lung Inflammation Neutrophil Infiltration

Metabolic Stability: 4-Chlorophenyl Pyrrolidinone Core vs. Other Heterocyclic Scaffolds

The 4-chlorophenyl-substituted pyrrolidinone core of the target compound confers significantly improved metabolic stability compared to alternative FPRL1 agonist chemotypes, such as benzimidazoles and pyrazolones. In human liver microsome stability assays, the pyrrolidinone urea series exhibited intrinsic clearance (CLint) values <20 µL/min/mg protein, indicating low metabolic turnover, whereas benzimidazole-based FPRL1 agonists showed CLint >100 µL/min/mg [1]. This stability advantage is attributed to the electron-withdrawing character of the lactam and the absence of metabolic soft spots like benzylic positions common in other scaffolds [1].

Metabolic Stability Hepatocyte Assay PK Properties

Optimal Use Cases for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea Based on Evidence


FPRL1-Mediated Inflammation Resolution Research

The compound's potent and selective FPRL1 agonism, demonstrated by nanomolar EC50 values in calcium mobilization assays [1], makes it an optimal chemical probe for dissecting FPRL1-mediated signaling in neutrophil and macrophage resolution pathways. Its selectivity over FPR1 minimizes off-target inflammation readouts, allowing researchers to attribute anti-inflammatory effects specifically to FPRL1 activation.

Acute Lung Injury and Airway Inflammation Models

Given the in vivo efficacy data from the series showing 50-70% reduction in neutrophil infiltration in LPS-challenged mice [1], this compound is well-suited for preclinical studies of acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and other airway inflammatory conditions where FPRL1 agonists have therapeutic potential.

Structure-Activity Relationship (SAR) Reference Standard

The unique combination of the 4-chlorophenyl pyrrolidinone, methylene spacer, and 2,6-difluorophenyl urea moieties makes this compound an indispensable reference standard for medicinal chemistry teams optimizing FPRL1 agonists. Its well-characterized structural features allow for systematic SAR expansion with clear, patent-documented comparators [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The low predicted hepatic clearance (<20 µL/min/mg in human microsomes) and oral efficacy in rodent models [1] make this compound a strong candidate for PK/PD modeling studies. It is suitable for establishing exposure-response relationships in efficacy models without the confounding factor of rapid metabolic degradation.

Quote Request

Request a Quote for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.